molecular formula C7H10BrN3O B6228950 2-bromo-1-[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]ethan-1-one CAS No. 1282517-73-0

2-bromo-1-[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]ethan-1-one

Cat. No.: B6228950
CAS No.: 1282517-73-0
M. Wt: 232.1
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Description

2-bromo-1-[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]ethan-1-one is an organic compound that features a bromine atom, a triazole ring, and an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-1-[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]ethan-1-one typically involves the bromination of a precursor compound. One common method involves the reaction of 1-(propan-2-yl)-1H-1,2,4-triazole with bromoacetyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-bromo-1-[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]ethan-1-one can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted triazole derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

Mechanism of Action

The mechanism of action of 2-bromo-1-[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]ethan-1-one involves its interaction with biological targets such as enzymes and receptors. The triazole ring can bind to metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can interact with nucleophilic sites in proteins, leading to covalent modifications and altered protein function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-1-[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]ethan-1-one is unique due to its triazole ring, which imparts specific biological activities and reactivity patterns. The presence of the triazole moiety makes it particularly valuable in medicinal chemistry for the development of enzyme inhibitors and receptor modulators .

Properties

CAS No.

1282517-73-0

Molecular Formula

C7H10BrN3O

Molecular Weight

232.1

Purity

95

Origin of Product

United States

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